hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride
Description
Hexahydro-2H-6λ⁶-thieno[3,4-b]morpholine-6,6-dione hydrochloride (CAS: 1785316-07-5) is a bicyclic heterocyclic compound featuring a thieno ring fused to a morpholine dione scaffold. Its molecular formula is C₈H₁₄ClF₂N with a molecular weight of 197.66 g/mol . The compound exists as a chiral hydrochloride salt, with stereochemical configurations specified as rac-(4aR,7aR), which may influence its biological interactions and synthetic applications .
This compound is primarily utilized in medicinal chemistry as a building block for proteolysis-targeting chimeras (PROTACs), where it serves as a ligand for E3 ubiquitin ligases due to its structural mimicry of natural binding motifs . Its synthesis typically involves condensation reactions under acidic or basic conditions, with yields optimized through variations in catalysts and solvents .
Properties
IUPAC Name |
3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9)3-5-6(4-11)10-2-1-7-5;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNNHYGXQFTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CS(=O)(=O)CC2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable thieno[3,4-b]morpholine derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and development.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand specific biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: Binding to specific receptors can trigger signaling cascades and cellular responses.
Comparison with Similar Compounds
Comparison with 3-Aminopiperidine-2,6-dione Hydrochloride
Structural Similarities and Differences :
- Hexahydro-2H-6λ⁶-thieno[...]dione hydrochloride contains a morpholine dione core fused to a thieno ring, whereas 3-aminopiperidine-2,6-dione hydrochloride (CAS: N/A) features a piperidine dione backbone .
- Both compounds are hydrochlorides, enhancing their solubility in polar solvents.
Comparison with Oxycodone Hydrochloride and Derivatives
Structural Contrasts :
- Oxycodone hydrochloride (CAS: 124-90-3) is a morphinan derivative with epoxy, hydroxyl, and methyl groups, whereas the thieno-morpholine dione lacks opioid-related substituents .
- Both are hydrochlorides, but oxycodone’s pharmacological activity stems from µ-opioid receptor agonism, unlike the PROTAC-focused thieno-morpholine dione .
Physicochemical Properties :
| Property | Hexahydro-2H-6λ⁶-thieno[...]dione HCl | Oxycodone HCl |
|---|---|---|
| Molecular Weight | 197.66 g/mol | 405.87 g/mol |
| Solubility (H₂O) | High (due to HCl salt) | Moderate |
| Chirality | Racemic mixture | Single enantiomer |
Comparison with Phosphazene-Based Compounds
While hexahydro-2H-6λ⁶-thieno[...]dione HCl is organic, tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1–2 in ) are inorganic-organic hybrids with spirocyclic phosphazene cores .
Key Differences :
- Reactivity: Phosphazenes undergo nucleophilic substitution at phosphorus centers, whereas the thieno-morpholine dione participates in amine- or carbonyl-driven reactions .
- Applications: Phosphazenes are used in materials science (e.g., flame retardants), contrasting with the pharmaceutical focus of the thieno-morpholine dione .
Research Findings and Implications
- Synthetic Optimization: The thieno-morpholine dione’s synthesis may benefit from adopting strategies used for piperidine diones, such as Et₃N-mediated condensations, to improve yields .
- Chirality Effects: The racemic nature of the thieno-morpholine dione could limit its binding specificity in PROTACs, necessitating enantiopure synthesis .
- Thermodynamic Stability : Computational studies comparing dione derivatives are needed to assess conformational flexibility and ligand-receptor interactions.
Biological Activity
Hexahydro-2H-6λ6-thieno[3,4-b]morpholine-6,6-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique thieno-morpholine structure, which contributes to its biological activity. Its molecular formula is , with a molecular weight of 202.23 g/mol. The presence of the thieno ring is significant as it can influence the compound's interaction with biological targets.
Research indicates that hexahydro-2H-6λ6-thieno[3,4-b]morpholine-6,6-dione hydrochloride may exert its effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated moderate antibacterial effects against various strains of bacteria when tested in vitro. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential use as an antimicrobial agent.
Anticancer Activity
Hexahydro-2H-6λ6-thieno[3,4-b]morpholine-6,6-dione hydrochloride has been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of hexahydro-2H-6λ6-thieno[3,4-b]morpholine-6,6-dione hydrochloride against common pathogens.
- Results indicated effective inhibition at concentrations ranging from 10 to 50 µg/mL.
- Table 1 summarizes the MIC values against selected bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 40 -
Anticancer Activity Assessment :
- In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
- The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
- Figure 1 illustrates the dose-response curve for cell viability.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that hexahydro-2H-6λ6-thieno[3,4-b]morpholine-6,6-dione hydrochloride induces apoptosis through caspase activation pathways.
- Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for hexahydro-2H-6λ⁶-thieno[3,4-b]morpholine-6,6-dione hydrochloride, and how can enantiomeric purity be optimized?
- Answer : The compound's synthesis typically involves multi-step pathways, including ring-forming reactions (e.g., cyclization of thiophene-morpholine precursors) and functionalization steps. A critical challenge is achieving high enantiomeric purity due to the presence of chiral centers. Methodological approaches include:
- Chiral resolution : Use of chiral auxiliaries or chromatography with chiral stationary phases (e.g., amylose-based columns) .
- Asymmetric catalysis : Employing transition-metal catalysts to control stereochemistry during ring closure .
- Quality control : Analytical techniques like chiral HPLC or polarimetry to verify enantiomeric excess (≥98% purity is often required for pharmacological studies) .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Answer :
- X-ray crystallography : Resolves absolute stereochemistry and confirms ring conformation (critical for structure-activity relationship studies) .
- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 experiments identifies proton environments and confirms substitution patterns (e.g., thieno-morpholine fusion) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₄ClF₂N for related analogs) and detects impurities .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which impacts storage conditions for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data across different assay systems?
- Answer : Discrepancies often arise from assay-specific variables. Methodological strategies include:
- Buffer optimization : Adjusting pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. lysosomal environments, which affects protonation states of morpholine nitrogens .
- Membrane permeability studies : Use of PAMPA (parallel artificial membrane permeability assay) to differentiate intrinsic activity from transport limitations .
- Target engagement assays : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants under standardized conditions .
Q. What strategies are effective for probing the compound’s role in modulating protein-protein interactions (PPIs)?
- Answer :
- Fragment-based screening : Co-crystallization with target proteins (e.g., kinases or GPCRs) to identify binding pockets influenced by the thieno-morpholine scaffold .
- PROTAC design : Functionalizing the compound with E3 ligase-recruiting moieties (e.g., thalidomide derivatives) to induce targeted protein degradation . Example: Coupling via a PEG linker to balance solubility and bioactivity .
- Mutagenesis studies : Alanine scanning of putative binding residues to validate interaction hotspots .
Q. How can researchers address low solubility in aqueous media during in vivo studies?
- Answer :
- Salt forms : Testing alternative counterions (e.g., mesylate or citrate) while retaining hydrochloride for comparison .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Co-solvent systems : Blending DMSO with cyclodextrins or surfactants (e.g., Tween-80) for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
